molecular formula C27H29BrN2O5 B12483526 5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12483526
M. Wt: 541.4 g/mol
InChI Key: LSWNCQAJLBBAQN-UHFFFAOYSA-N
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Description

5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid core substituted with a morpholine ring and a benzyl ether group, making it an interesting subject for chemical research.

Properties

Molecular Formula

C27H29BrN2O5

Molecular Weight

541.4 g/mol

IUPAC Name

5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H29BrN2O5/c1-2-34-25-15-20(14-23(28)26(25)35-18-19-6-4-3-5-7-19)17-29-21-8-9-24(22(16-21)27(31)32)30-10-12-33-13-11-30/h3-9,14-16,29H,2,10-13,17-18H2,1H3,(H,31,32)

InChI Key

LSWNCQAJLBBAQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including:

    Etherification: Formation of the benzyloxy group through a nucleophilic substitution reaction.

    Amination: Introduction of the amino group via reductive amination.

    Morpholine Substitution: Incorporation of the morpholine ring through nucleophilic substitution.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the bromine or nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

Potential applications in biology include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory or anticancer properties.

Industry

In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and benzyloxy group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLAMINE
  • **2-(MORPHOLIN-4-YL)BENZOIC ACID
  • **4-(BENZYLOXY)BENZOIC ACID

Uniqueness

What sets 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID apart is the combination of functional groups in its structure

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